5-(2-Aminoethoxy)-2-fluorobenzoic acid;hydrochloride
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Overview
Description
5-(2-Aminoethoxy)-2-fluorobenzoic acid;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an aminoethoxy group and a fluorine atom attached to a benzoic acid moiety, with the hydrochloride salt form enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethoxy)-2-fluorobenzoic acid;hydrochloride typically involves the introduction of the aminoethoxy group and the fluorine atom onto the benzoic acid framework. One common method involves the nucleophilic substitution reaction where a suitable precursor, such as 2-fluorobenzoic acid, is reacted with 2-aminoethanol under controlled conditions to introduce the aminoethoxy group. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, are crucial for optimizing the synthesis and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminoethoxy)-2-fluorobenzoic acid;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The aminoethoxy group can participate in nucleophilic substitution reactions with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Condensation Reactions: The carboxylic acid group can react with amines or alcohols to form amides or esters.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate as bases.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
Amides and Esters: Formed through condensation reactions with amines or alcohols.
Quinones and Hydroquinones: Formed through oxidation and reduction reactions.
Scientific Research Applications
5-(2-Aminoethoxy)-2-fluorobenzoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Aminoethoxy)-2-fluorobenzoic acid;hydrochloride involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(S)-trans-2-Amino-4-(2-aminoethoxy)-3-butenoic acid hydrochloride: Shares the aminoethoxy group but differs in the overall structure and specific applications.
2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride: Contains a similar aminoethoxy group but has different functional groups and applications.
Uniqueness
5-(2-Aminoethoxy)-2-fluorobenzoic acid;hydrochloride is unique due to the presence of both the aminoethoxy group and the fluorine atom on the benzoic acid framework. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
5-(2-aminoethoxy)-2-fluorobenzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3.ClH/c10-8-2-1-6(14-4-3-11)5-7(8)9(12)13;/h1-2,5H,3-4,11H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCUBIVOKAOUDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCN)C(=O)O)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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